5-(4-chlorophenyl)-4-(2-methylhexyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-chlorophenyl)-4-(2-methylhexyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with a chlorophenyl group and a methylhexyl chain, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4-(2-methylhexyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.
Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl halide reacts with the triazole intermediate.
Attachment of the Methylhexyl Chain: The methylhexyl chain can be attached via alkylation reactions using appropriate alkylating agents under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The triazole ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-chlorophenyl)-4-(2-methylhexyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential antimicrobial, antifungal, or anticancer properties. Triazole derivatives are known to inhibit various enzymes and biological pathways, making them valuable in drug discovery.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. Triazoles are commonly found in antifungal medications, and modifications of this compound could lead to new treatments for fungal infections or other diseases.
Industry
In the industrial sector, this compound could be used in the development of new agrochemicals, such as herbicides or pesticides, due to its potential biological activity.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-4-(2-methylhexyl)-4H-1,2,4-triazole-3-thiol likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the thiol group can form covalent bonds with target proteins, leading to inhibition of their function.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-4H-1,2,4-triazole-3-thiol: Lacks the chlorophenyl and methylhexyl substitutions, potentially resulting in different biological activity.
5-(4-Methylphenyl)-4H-1,2,4-triazole-3-thiol: Substituted with a methyl group instead of a chlorine atom, which may affect its reactivity and biological properties.
4-(2-Methylhexyl)-4H-1,2,4-triazole-3-thiol: Lacks the chlorophenyl group, which could influence its chemical behavior and applications.
Uniqueness
The presence of both the chlorophenyl and methylhexyl groups in 5-(4-chlorophenyl)-4-(2-methylhexyl)-4H-1,2,4-triazole-3-thiol makes it unique compared to other triazole derivatives
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-(2-methylhexyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3S/c1-3-4-5-11(2)10-19-14(17-18-15(19)20)12-6-8-13(16)9-7-12/h6-9,11H,3-5,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLIOHQOOUYMBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CN1C(=NNC1=S)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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